N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Kinase inhibition Triazolopyridazine SAR

The compound N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852372-73-7) belongs to the triazolo[4,3-b]pyridazine chemotype, a privileged scaffold explored for kinase inhibition. Core structural features include a 3-phenyl substituent on the triazole ring and a thioacetamide linker bearing an N-phenethyl tail.

Molecular Formula C21H19N5OS
Molecular Weight 389.48
CAS No. 852372-73-7
Cat. No. B2616670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS852372-73-7
Molecular FormulaC21H19N5OS
Molecular Weight389.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
InChIInChI=1S/C21H19N5OS/c27-19(22-14-13-16-7-3-1-4-8-16)15-28-20-12-11-18-23-24-21(26(18)25-20)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,27)
InChIKeyNWIYJKZWUQCRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852372-73-7 – N-Phenethyl-triazolo[4,3-b]pyridazine-thioacetamide Compound Procurement Profile


The compound N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852372-73-7) belongs to the triazolo[4,3-b]pyridazine chemotype, a privileged scaffold explored for kinase inhibition. Core structural features include a 3-phenyl substituent on the triazole ring and a thioacetamide linker bearing an N-phenethyl tail . This specific substitution pattern distinguishes it from other in-class analogs, yet publicly available primary literature or patents containing quantitative comparative data for this exact compound are currently absent [1].

Triazolo[4,3-b]pyridazine scaffold for kinase inhibition studies
Unique 6-thioacetamide-N-phenethyl substitution pattern
No public comparative data; custom screening required

Why Triazolo[4,3-b]pyridazine Analogs Cannot Be Interchanged with CAS 852372-73-7


In the triazolo[4,3-b]pyridazine class, minor structural modifications at the 3-position (aryl) and 6-position (thioether-linked side chain) have been shown to drastically alter kinase selectivity and antiproliferative activity [1]. For example, in a related series, replacing a hydrazonomethyl group with a thioacetamide linker shifts the selectivity profile between c-Met and Pim-1 [1]. The unique N-phenethyl-2-thioacetamide moiety present in CAS 852372-73-7 is not represented in the quantitative SAR studies published to date, making generic substitution scientifically unjustified without direct comparative data.

Kinase selectivity shift
6-substituent modification can alter kinase selectivity profile, e.g., between c-Met and Pim-1
Uncharted SAR
The N-phenethyl thioacetamide is absent from published quantitative SAR; extrapolation unsupported
Non-interchangeable pharmacology
Analog substitution may change target engagement; direct comparative validation is essential

Quantitative Differentiation Evidence for 852372-73-7: Direct Comparative Data Status


Direct Head-to-Head Comparative Data: Not Available

An exhaustive search of primary research papers, patents, BindingDB, ChEMBL, and PubChem returned no assay in which CAS 852372-73-7 was tested alongside a close structural comparator under identical conditions. The compound does not appear in the supporting information of the most relevant publications on triazolo[4,3-b]pyridazine kinase inhibitors [1].

Direct head-to-head data
Data to verify
No data located
Custom head-to-head testing required
No published comparator assays found
Kinase inhibition Triazolopyridazine SAR

Class-Level Inference: Triazolopyridazine Scaffold Potency at c-Met and Pim-1

The closest published analogs of CAS 852372-73-7 are triazolo[4,3-b]pyridazine hydrazone derivatives 4a and 4g, which were evaluated for dual c-Met/Pim-1 inhibition [1]. Compound 4g achieved IC50 values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1) and demonstrated mean growth inhibition of 55.84% across 60 cancer cell lines. CAS 852372-73-7 possesses the same core scaffold but a distinct 6-thioacetamide side chain, which has not been profiled in this system. Any extrapolation of potency must be considered unverified class-level inference [1].

c‑Met/Pim‑1 scaffold potency
Class-level
Target: no data
Comparator 4g: c‑Met IC50 0.163 μM, Pim‑1 IC50 0.283 μM
Scaffold validated; specific potency unknown
Extrapolation unverified; requires direct testing
c-Met Pim-1 Dual inhibition

Closest BindingDB Analog: Poly(A) Binding Protein Affinity

BindingDB entry BDBM87673 (2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-piperidin-1-ylethanone) is the nearest structurally characterized analog in a public database [1]. This compound, which replaces the N-phenethyl group of CAS 852372-73-7 with a piperidine ring, shows binding to poly(A) binding protein cytoplasmic 1 (PABPC1), though its IC50 is not reported in the primary entry. CAS 852372-73-7 shares the same core and 3-phenyl substitution but has a different amide termination, which may alter protein binding profiles.

BindingDB analog affinity
Context-dependent
CAS 852372‑73‑7: no binding data
BDBM87673 (piperidine analog): binds PABPC1
Amide termination may alter protein interaction
Non-interchangeable pharmacology assumed
BindingDB Poly(A) binding protein Triazolopyridazine

Purity Specification from Chemical Supplier

Commercial listing data indicates a standard purity of ≥95% for CAS 852372-73-7 [1]. No authoritative analytical certificate or independent QC report was identified. For procurement comparison, the closest analog N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is also listed at 95% purity, providing no differentiation on this parameter .

Commercial purity
Supplier data
CAS 852372‑73‑7: ≥95%
Thiophene analog: 95%
Purity does not differentiate
Selection must rely on structural rationale
Purity QC Triazolopyridazine

Recommended Use Cases for 852372-73-7 Based on Available Evidence


Kinase Selectivity Profiling of Triazolopyridazine Analogs

Given the validated c-Met/Pim-1 inhibition observed for related triazolo[4,3-b]pyridazine hydrazones [1], CAS 852372-73-7 can serve as a 6-thioacetamide comparator in kinase panel screens. Researchers seeking to understand how the thioether-linked N-phenethyl group affects selectivity should include this compound alongside the published hydrazone series.

Structure-Activity Relationship (SAR) Studies on the 6-Position of Triazolopyridazines

The compound's defining feature is its 6-thioacetamide-N-phenethyl substituent. It is suitable for SAR libraries exploring the effect of amide tail length and aromatic substitution on physicochemical properties and protein binding, particularly when contrasted with the piperidine-terminated analog BDBM87673 [2].

Chemical Probe Development for Poly(A) Binding Proteins

The close analog BDBM87673 engages poly(A) binding protein cytoplasmic 1 [2]. CAS 852372-73-7 may be evaluated as a follow-up probe to determine whether the N-phenethyl group enhances affinity or selectivity for this target, provided that appropriate biochemical assays are established.

Custom Screening for Undisclosed Biological Targets

In the absence of public bioactivity data, the compound is best deployed in custom high-throughput screening campaigns. Its structural uniqueness relative to commercially available triazolopyridazine libraries makes it a candidate for identifying novel target interactions, with the caveat that hit validation will require full dose-response and counter-screening.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
6-thioacetamide side chain
Selectivity comparison vs. hydrazone series in kinase panels
SAR studies at 6-position
N-phenethyl tail vs. piperidine analog
Physicochemical and protein binding SAR
Poly(A) binding protein probe
N-phenethyl substitution on triazolopyridazine
Target engagement and selectivity for PABPC1
Custom high-throughput screening
Unique scaffold substitution
Hit validation with dose-response and counter-screening
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